![molecular formula C16H24N2O3 B2693870 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide CAS No. 1645382-59-7](/img/structure/B2693870.png)
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Cyano-1,4-dioxaspiro[45]decan-8-yl)-3-cyclobutylpropanamide is a complex organic compound characterized by its unique spirocyclic structure
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide and its derivatives have demonstrated significant antiviral properties. Studies have shown these compounds to be effective against various strains of human coronavirus and influenza virus. For example, compounds similar in structure have inhibited human coronavirus 229E replication, with certain compounds showing promising EC50 values, indicating their potential as antiviral agents (Çağla Begüm Apaydın et al., 2019). Additionally, other derivatives have shown strong inhibitory effects against influenza A/H3N2 virus, reinforcing the potential of these compounds in antiviral drug development (Füsun Göktaş et al., 2012).
Biolubricant Potential
Research has also explored the potential of 1,4-dioxaspiro[4.5]decan derivatives as biolubricants. A study involving the synthesis of novel compounds from oleic acid indicated that these derivatives have promising physicochemical properties suitable for biolubricant applications (Y. S. Kurniawan et al., 2017).
Synthetic Applications
The synthesis of 1,4-dioxaspiro[4.5]decan derivatives has been extensively studied, highlighting their utility as intermediates in organic synthesis. These compounds have been synthesized through various methods, including palladium-catalyzed aminocarbonylation, indicating their versatility in chemical synthesis (R. Farkas et al., 2015).
Drug Development
These compounds have been investigated for their potential in drug development. Studies have synthesized new classes of these derivatives and evaluated their antiviral activity, particularly against influenza viruses, suggesting their potential in developing new antiviral drugs (Çağla Begüm Apaydın et al., 2020).
Cancer Research
Some derivatives of 1,4-dioxaspiro[4.5]decan, like N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane, have shown cytotoxic action against human cancer cells in tissue culture, suggesting a potential role in cancer research (L. Rice et al., 1973).
Environmental Applications
In environmental science, derivatives of 1,4-dioxaspiro[4.5]decan have been used in redox probes for visualizing actively respiring bacteria in various environmental samples (G. Rodriguez et al., 1992).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropan
Eigenschaften
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c17-12-15(18-14(19)5-4-13-2-1-3-13)6-8-16(9-7-15)20-10-11-21-16/h13H,1-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRQVMPFOGBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2693790.png)
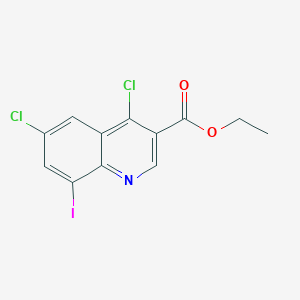
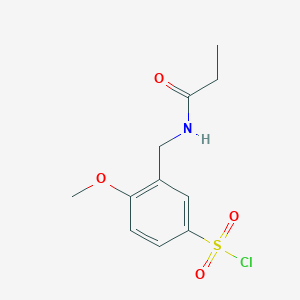
![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)
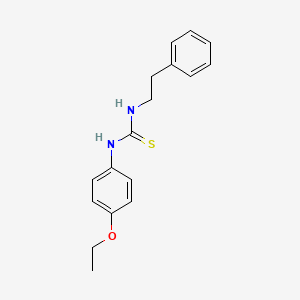
![7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2693802.png)
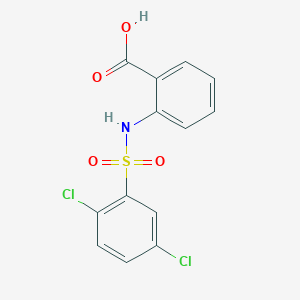
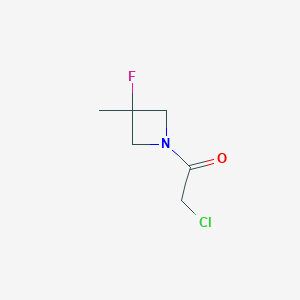

![N9,N11-bis(5-chloro-2-methylphenyl)-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2693806.png)

